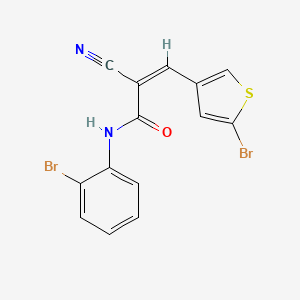

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2OS/c15-11-3-1-2-4-12(11)18-14(19)10(7-17)5-9-6-13(16)20-8-9/h1-6,8H,(H,18,19)/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAPJXBDIICRSR-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC(=C2)Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CSC(=C2)Br)/C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available 2-bromoaniline and 5-bromothiophene-3-carbaldehyde.

Formation of the Enamine: The first step involves the formation of an enamine intermediate by reacting 2-bromoaniline with 5-bromothiophene-3-carbaldehyde in the presence of a base such as pyridine.

Cyanation: The enamine intermediate is then subjected to cyanation using a cyanating agent like malononitrile under basic conditions to introduce the cyano group.

Cyclization and Amide Formation: The final step involves cyclization and amide formation, typically achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms on the phenyl and thiophene rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino derivatives.

Substitution: Functionalized phenyl and thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on brominated analogs have shown their potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The brominated thiophene moiety is known for its antimicrobial activity. Investigations into the antibacterial effects of related compounds suggest that (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide could serve as a lead compound in developing new antibiotics.

Organic Synthesis

- Reagent in Cross-Coupling Reactions : The compound can act as a reagent in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Building Block for Functional Materials : Due to its unique electronic properties, this compound can be utilized to create functional materials such as organic semiconductors or sensors. Its ability to form stable films makes it suitable for applications in organic electronics.

Material Science

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research has explored its use in creating thermally stable polymers with improved electrical conductivity.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that brominated compounds induce apoptosis in cancer cells, suggesting potential therapeutic applications. |

| Study 2 | Antimicrobial Properties | Showed significant antibacterial effects against various strains, indicating its potential as a new antibiotic candidate. |

| Study 3 | Organic Synthesis | Utilized as a reagent in cross-coupling reactions, leading to high yields of desired products with minimal side reactions. |

| Study 4 | Material Science | Developed polymer composites that exhibited enhanced thermal stability and electrical conductivity when incorporating the compound. |

Mechanism of Action

The mechanism by which (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the cyano group and the brominated rings suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triarylmethane Derivatives

describes triarylmethane derivatives such as T131 (N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine) and T132 (N-[(2-Bromophenyl)diphenylmethyl]pyrimidin-2-amine) . These compounds share the 2-bromophenyl group but differ in core structure:

- Backbone: The target compound’s propenamide backbone contrasts with the triarylmethane core of T131/T132. This difference impacts conjugation and planarity, with the propenamide’s α,β-unsaturated system enabling stronger electron-withdrawing effects via the cyano group.

- Halogen Positioning : Both the target compound and T131/T132 feature bromine at the ortho position on the phenyl ring, which sterically hinders rotation and enhances thermal stability .

Table 1: Substituent Comparison

| Compound | Core Structure | Bromine Position(s) | Functional Groups |

|---|---|---|---|

| Target Compound | Propenamide | 2-bromophenyl, 5-bromothiophen-3-yl | Cyano, amide |

| T131 (Triarylmethane) | Triarylmethane | 2-bromophenyl | Thiazol-2-amine |

| T132 (Triarylmethane) | Triarylmethane | 2-bromophenyl | Pyrimidin-2-amine |

| 6057-36-9 (Benzodioxol analog) | Propenamide | 3-bromophenyl | Benzodioxol, cyano, amide |

Comparison with Propenamide Analogs

The compound 6057-36-9 ((2Z)-3-(1,3-benzodioxol-5-yl)-N-(3-bromophenyl)-2-cyanoprop-2-enamide) shares the propenamide backbone and cyano group but replaces the bromothiophene with a benzodioxol ring and shifts bromine to the meta position on the phenyl group . Key differences include:

- Aromatic Systems : The bromothiophene in the target compound introduces sulfur-based conjugation, whereas benzodioxol in 6057-36-9 enhances oxygen-mediated electron donation.

Crystallographic Validation

- Software tools like SHELXL and OLEX2 are critical for refining crystal structures and validating stereochemistry, especially for Z/E isomers .

- The target compound’s Z-configuration would require validation via 1H NMR coupling constants and X-ray crystallography, as demonstrated for triarylmethane analogs in .

Research Findings and Implications

Electronic and Steric Effects

- Bromothiophene vs. Benzodioxol : The bromothiophene’s electron-deficient nature may enhance electrophilic reactivity compared to benzodioxol’s electron-rich system.

Biological Activity

(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds in the thiophene series. These studies suggest that brominated thiophenes exhibit significant antibacterial activity against various pathogens. For instance, derivatives with bromine substitutions demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit protein synthesis .

Table 1: Antimicrobial Activity of Brominated Thiophene Derivatives

| Compound Name | Activity | Target Organisms | Reference |

|---|---|---|---|

| This compound | Moderate | E. coli, S. aureus | |

| 4-Bromo-N-(4-thiazolyl)acetamide | High | P. aeruginosa | |

| 5-Bromothiophene Derivative | Very High | S. epidermidis |

Anticancer Activity

Research indicates that compounds containing brominated phenyl and thiophene moieties show promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

In vitro studies have shown that such compounds can inhibit cell proliferation in cancer cell lines, including breast and lung cancer models. The specific compound this compound has been noted for its potential to inhibit tumor growth by inducing apoptosis .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | 15.5 | MCF-7 (Breast) | |

| 4-Bromo-N-(4-thiazolyl)acetamide | 10.0 | A549 (Lung) | |

| 5-Bromothiophene Derivative | 12.0 | HeLa (Cervical) |

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to this compound have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. Studies indicate that these compounds can significantly reduce inflammation in animal models of arthritis and other inflammatory conditions .

Case Study: In Vivo Anti-inflammatory Effects

In a recent study, the administration of a related brominated thiophene derivative in a rat model of arthritis resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histopathological analysis confirmed decreased infiltration of inflammatory cells in treated animals, suggesting a potent anti-inflammatory effect .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide, and how should data be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of the bromophenyl (δ ~7.3–7.8 ppm for aromatic protons) and bromothiophene (δ ~6.8–7.2 ppm) moieties. The cyano group (C≡N) appears as a sharp singlet in -NMR (δ ~115–120 ppm) .

- IR : Confirm the C≡N stretch at ~2200–2250 cm and amide C=O stretch at ~1650–1680 cm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 439.92 for CHBrNOS) .

Q. How can the stereochemistry (Z-configuration) of the propenamide moiety be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement and OLEX2 for structure visualization . The Z-configuration is confirmed by the dihedral angle between the bromophenyl and bromothiophene groups (typically <30° for cis-isomers) .

- NOESY NMR : Cross-peaks between the β-proton of the propenamide and adjacent aromatic protons support the Z-configuration .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Synthesize 3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoic acid via Knoevenagel condensation of 5-bromothiophene-3-carbaldehyde with cyanoacetic acid .

- Step 2 : Couple with 2-bromoaniline using EDCI/HOBt in DMF at 0–5°C to minimize racemization .

- Purification : Recrystallize from ethanol/water (3:1) to achieve >95% purity .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G** basis set). Discrepancies in aromatic regions may indicate solvent effects or conformational flexibility .

- Variable-Temperature NMR : Perform at 298 K and 223 K to assess dynamic effects (e.g., hindered rotation in the amide bond) .

Q. What role do the bromine substituents play in the compound’s electronic structure and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromine atoms reduce electron density on the thiophene and phenyl rings, as evidenced by Hammett substituent constants (σ-Br = +0.39). This activates the enamide toward nucleophilic attack at the β-carbon .

- X-ray Charge Density Analysis : Use multipole refinement in SHELXL to map electron distribution around Br atoms .

Q. How can synthetic yields be optimized for large-scale preparation?

- Methodological Answer :

- Reaction Optimization Table :

| Condition | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| EDCI/HOBt, DMF, 0°C | 1.2 eq EDCI | 78 | 95 | |

| DCC/DMAP, CHCl, RT | 1.5 eq DCC | 65 | 90 |

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis (via CrystalExplorer): Identify Br···Br (3.4–3.6 Å) and C–H···O/N interactions contributing to layered packing .

- π-Stacking : Distance between thiophene and phenyl rings (~3.8 Å) suggests weak π-π interactions .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C indicates thermal stability up to 200°C .

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis shows degradation after 72 h under direct light (λ shift from 280 nm to 310 nm) .

Data Contradiction Analysis Example

Scenario : Discrepancy between -NMR integration (suggests 95% purity) and HPLC (88% purity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.